3-Cyclopentylbenzaldehyde
Description
3-Cyclopentylbenzaldehyde is a benzaldehyde derivative featuring a cyclopentyl substituent at the 3-position of the aromatic ring. This compound is of interest in organic synthesis due to the steric and electronic effects imparted by the cyclopentyl group, which can influence reactivity in nucleophilic additions, condensation reactions, and catalytic processes.
Properties
IUPAC Name |
3-cyclopentylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c13-9-10-4-3-7-12(8-10)11-5-1-2-6-11/h3-4,7-9,11H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDIRVUNKJIMCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC=CC(=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201851-05-0 | |
| Record name | 3-cyclopentylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
3-Cyclopentylbenzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of benzenemethanol with cyclopentylmagnesium bromide, followed by oxidation to yield the desired aldehyde . Another method includes the reduction of 3-cyclopentylbenzoic acid using a reducing agent like lithium aluminum hydride . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Cyclopentylbenzaldehyde undergoes various chemical reactions, including:
Substitution: It can participate in electrophilic aromatic substitution reactions, where the aldehyde group can be further functionalized.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Cyclopentylbenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Cyclopentylbenzaldehyde involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, which are important intermediates in many biochemical pathways . The compound can also undergo nucleophilic addition reactions, which are crucial in organic synthesis .
Comparison with Similar Compounds
Key Observations :
- Steric Hindrance : The bulky cyclopentyl group in this compound may hinder reactions requiring planar transition states (e.g., aldol condensations), unlike the smaller hydroxymethyl group in 3-(Hydroxymethyl)benzaldehyde .
Physicochemical Properties
Notes:
- The chloro substituent in 3-Chlorobenzaldehyde enhances volatility (lower molecular weight) and reactivity toward nucleophiles compared to cyclopentyl analogs .
- 3-(Cyclopentyloxy)benzaldehyde (CAS 67387-76-2) shares steric challenges with this compound but introduces an ether linkage, altering solubility and oxidation stability .
Research Findings and Trends
- Synthetic Utility : Cyclopentyl-substituted benzaldehydes are prioritized in asymmetric catalysis for chiral inductions, leveraging their bulky groups .
- Reactivity Modifications : Electron-donating substituents (e.g., cyclopentyl) slow aldehyde oxidation rates compared to electron-withdrawing groups like chloro .
Biological Activity
3-Cyclopentylbenzaldehyde is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its effects on various biological systems, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a benzaldehyde group attached to a cyclopentyl ring. Its chemical formula is , and it features a molecular weight of approximately 164.21 g/mol. The unique structure contributes to its diverse biological activities.
Biological Activities
1. Antimicrobial Activity
Research has indicated that compounds containing cyclopentyl and related structures exhibit antimicrobial properties. For instance, derivatives of cyclopentylbenzaldehyde have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
2. Antitumor Activity
Studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. For example, in a study evaluating various derivatives, this compound was found to inhibit the growth of human cancer cell lines such as HeLa and MCF-7 with IC50 values ranging from 49.79 µM to 113.70 µM depending on the specific derivative used . The compound's ability to induce apoptosis in these cells has been attributed to its interaction with cellular signaling pathways.
3. Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that it can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in managing inflammatory diseases .
The biological activity of this compound can be attributed to multiple mechanisms:
- Enzyme Inhibition: It may act as an inhibitor of specific enzymes involved in metabolic pathways critical for cell survival and proliferation.
- Cell Membrane Disruption: The compound's hydrophobic nature allows it to integrate into lipid membranes, leading to increased permeability and eventual cell death.
- Signal Transduction Modulation: It may interfere with signaling pathways that regulate cell growth and apoptosis, enhancing its antitumor effects.
Table: Summary of Biological Activities
| Activity Type | Cell Line/Organism | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antimicrobial | Various bacterial strains | Varies | Membrane disruption |
| Antitumor | HeLa | 78.72 | Apoptosis induction |
| Anti-inflammatory | Macrophages | Not specified | Cytokine production inhibition |
Case Study: Antitumor Activity Evaluation
In a recent study, the cytotoxic effects of this compound were evaluated against five human tumor cell lines (RKO, A-549, MCF-7, PC-3, and HeLa). The results indicated significant inhibition of cell viability, particularly in the RKO line with an IC50 value of approximately 60.70 µM . The morphological changes observed under microscopy confirmed the compound's cytotoxic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
